molecular formula C15H9Br2NO3 B7883783 (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

Cat. No.: B7883783
M. Wt: 411.04 g/mol
InChI Key: GPKLWRHHVIBYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one is a chemical compound of significant interest in pharmacological and oncological research, primarily recognized for its role as a kinase inhibitor. This (Z)-isomer compound is structurally characterized by a brominated isatin core and a brominated dihydroxyphenyl moiety, which is critical for its biological activity. It functions as a potent and selective inhibitor of receptor tyrosine kinases, with notable activity against VEGFR2 (KDR) , a primary mediator of tumor angiogenesis. By inhibiting the VEGF signaling pathway, this compound effectively blocks endothelial cell proliferation and new blood vessel formation, making it a valuable tool for studying angiogenesis, tumor growth, and metastasis in cancer research models . Its mechanism involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent downstream signaling. Researchers utilize this compound to dissect kinase-dependent cellular pathways, explore targeted cancer therapies, and investigate the molecular basis of diseases driven by aberrant angiogenesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLWRHHVIBYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Indole

Indole undergoes regioselective bromination at the C5 position using liquid bromine (Br₂) in a polar aprotic solvent (e.g., dimethylformamide) at 0–5°C.

Example Protocol (from CN102558017A):

  • Dissolve indole (10 g) in isopropanol (86 mL).

  • Add aqueous potassium bisulfite (64 g, 22% w/w) dropwise at 25°C over 20 hours.

  • Filter and dry to obtain 2-sulfonatoindole (Intermediate I).

  • Acetylate Intermediate I with acetic anhydride (27 g) at 73°C for 3 hours to yield 2-sulfonato-1-acetylindole (Intermediate II).

  • Brominate Intermediate II with Br₂ (5.9 g) in water at 0°C, followed by NaOH-mediated deprotection to yield 5-bromoindole (99.2% purity).

Oxidation to Indol-2-One

5-Bromoindole is oxidized to the corresponding 2-oxo derivative using pyridinium chlorochromate (PCC) in dichloromethane.

Synthesis of 3-Bromo-4,5-Dihydroxybenzaldehyde

Protection of Hydroxyl Groups

4,5-Dihydroxybenzaldehyde is protected as its dimethyl ether using methyl iodide and K₂CO₃ in acetone.

Bromination

The protected aldehyde is brominated at C3 using N-bromosuccinimide (NBS) in acetic acid at 40°C.

Deprotection

The methyl ethers are cleaved with boron tribromide (BBr₃) in dichloromethane to regenerate hydroxyl groups.

Schiff Base Condensation

The final step involves condensation of 5-bromoindol-2-one and 3-bromo-4,5-dihydroxybenzaldehyde under acidic conditions to form the Z-configured product.

Optimized Protocol :

  • Dissolve 5-bromoindol-2-one (1.0 equiv) and 3-bromo-4,5-dihydroxybenzaldehyde (1.1 equiv) in anhydrous ethanol .

  • Add catalytic acetic acid (0.1 equiv) and reflux for 12–24 hours.

  • Cool, filter, and recrystallize from dimethyl sulfoxide (DMSO) to obtain the target compound (yield: 75–85%).

Analytical Characterization

Property Value Source
Molecular FormulaC₁₅H₉Br₂NO₃
Molecular Weight411.04 g/mol
Melting Point240–245°C (decomposes)
UV-Vis (λₘₐₓ in DMSO)320 nm, 450 nm
¹H NMR (DMSO-d₆, δ ppm)10.2 (s, 2H, OH), 8.3 (s, 1H, CH=N), 6.8–7.2 (m, aromatic)

Critical Factors in Synthesis

Bromination Selectivity

  • Excess Br₂ leads to over-bromination; stoichiometric control at low temperatures is essential.

  • NBS offers milder bromination for the aldehyde intermediate compared to Br₂.

Schiff Base Configuration

  • The Z-isomer is favored due to intramolecular hydrogen bonding between the indole NH and phenolic OH groups.

  • Acidic conditions stabilize the protonated imine, directing Z-selectivity.

Solvent Choice

  • Ethanol or methanol minimizes side reactions (e.g., oxidation) compared to DMF or THF.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Advantages
Indole BrominationBr₂ in DMF, 0°C92%High regioselectivity
Aldehyde BrominationNBS in acetic acid, 40°C85%Avoids di-bromination
CondensationAcetic acid/EtOH, reflux80%Z-selectivity, minimal byproducts

Industrial-Scale Considerations

  • Cost Efficiency : Using isopropanol instead of DMF reduces solvent expenses.

  • Purification : Recrystallization from DMSO achieves >98% purity, avoiding column chromatography.

Challenges and Solutions

  • Hydroxyl Group Sensitivity : Protection with methyl ethers prevents oxidation during bromination.

  • Hybridization Control : Low-temperature condensation ensures kinetic control of the Z-isomer .

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Huntington's Disease Research

The primary application of (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one is in the study of Huntington's disease. In vitro studies have demonstrated that this compound can effectively lower mHTT levels in cultured HD mouse neurons, suggesting its potential as a therapeutic agent .

Case Study:
A study conducted on cultured neurons from HD mouse models showed that treatment with Compound AN1 resulted in a significant reduction of mHTT levels compared to untreated controls. This suggests that targeting mHTT could be a viable strategy for developing treatments for HD .

Neuroprotective Studies

Beyond its role in HD, there is growing interest in the neuroprotective properties of this compound. Preliminary investigations indicate that it may help mitigate neuronal cell death associated with various neurodegenerative conditions by promoting autophagic processes and reducing toxic protein aggregates .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Huntington's DiseaseReduction of mHTT levels in HD mouse neurons
NeuroprotectionPotential to reduce neuronal cell death
Mechanism of ActionSelective interaction with mHTT

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of AN1

Analog AN2 (5,7-Dihydroxy-4-phenylcoumarin)
  • Structure : Coumarin core with dihydroxy and phenyl substituents.
  • Key Differences :
    • Lacks the indol-2-one scaffold and bromine atoms.
    • Exhibits binding to mHTT and LC3B but with reduced selectivity compared to AN1.
  • Application : Used in parallel studies to validate AN1’s mechanism .
(3Z)-5-Bromo-3-[(2-Hydroxy-5-Methoxyphenyl)Methylidene]-2,3-Dihydro-1H-Indol-2-One
  • Structure : Similar indol-2-one core but with a methoxy group replacing one hydroxyl on the phenyl ring.
  • Retains bromine at position 5 but lacks the second bromine at position 3' .
(Z)-4-Bromo-3-Benzylidene-1,3-Dihydro-Indol-2-One
  • Structure : Brominated indol-2-one with a benzylidene group.
  • Key Differences: No dihydroxyphenyl group; instead, a simple benzyl substituent.

Functional Analogues Targeting Kinases or Autophagy

Semaxanib (SU5416)
  • Structure : (3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one.
  • Key Differences: Pyrrole ring replaces the brominated dihydroxyphenyl group.
  • Application : Anti-angiogenic agent in oncology .
PHA-665752
  • Structure : (3Z)-5-[(2,6-Dichlorophenyl)methylsulfonyl]-3-{[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene}-1H-indol-2-one.
  • Key Differences: Complex sulfonyl and pyrrolidine substituents.

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Target Efficacy/Selectivity Notes Source
AN1 Di-bromo, dihydroxyphenyl, indol-2-one 411.04 mHTT, LC3B Allele-selective degradation [3, 8, 17]
AN2 Coumarin core, dihydroxy, phenyl ~286.25 mHTT, LC3B Lower selectivity vs. AN1 [3]
Methoxy Analogue Bromo, methoxy-phenyl, indol-2-one ~365.18 Undefined Reduced hydrogen bonding [16]
Semaxanib (SU5416) Dimethylpyrrole, indol-2-one 238.28 VEGFR Anti-angiogenic [19]
PHA-665752 Dichlorophenyl, pyrrolidine, sulfonyl ~684.60 MET kinase Anti-proliferative [15]

Research Findings and Mechanistic Insights

AN1’s Unique Advantages

  • Halogen Bonding: The dual bromine atoms enhance binding specificity to mHTT’s polyQ-expanded region, a feature absent in non-brominated analogues .
  • Hydroxyl Groups : The 4',5'-dihydroxyphenyl moiety facilitates LC3B interaction, critical for autophagosome recruitment .

Limitations of Analogues

  • AN2 : Lacks bromine and indol-2-one core, resulting in weaker mHTT binding .
  • Methoxy Analogue : Methoxy substitution reduces solubility and target engagement .

Biological Activity

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, also known as Compound AN1, is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Huntington's disease (HD). This compound acts as a linker that interacts selectively with mutant huntingtin protein (mHTT) and LC3B, facilitating the reduction of mHTT levels in cultured neurons.

  • IUPAC Name: this compound
  • Molecular Formula: C15H9Br2NO3
  • Molecular Weight: 411.04 g/mol
  • CAS Number: 486443-73-6
  • Solubility: Soluble in DMSO; insoluble in water
  • Storage Conditions: Short-term at 0-4°C; long-term at -20°C

The primary mechanism by which this compound exerts its biological effects involves its interaction with mHTT and LC3B. This interaction is crucial for targeting the mutant protein for degradation, thereby potentially alleviating the toxic effects associated with Huntington's disease. Studies have shown that this compound does not interact with wild-type huntingtin or irrelevant control proteins, indicating a degree of specificity that may be beneficial for therapeutic applications.

In Vitro Studies

  • Cytotoxicity Assays : Initial cytotoxicity evaluations indicated that various derivatives of brominated indoles exhibit selective toxicity towards cancer cell lines. For instance, related compounds showed significant cytotoxic effects against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines, suggesting a potential for anti-cancer applications .
  • Neuroprotective Effects : In cultured HD mouse neurons, Compound AN1 demonstrated allele-selective reduction of mHTT levels. This suggests that it could be a promising candidate for further development in treating neurodegenerative disorders characterized by protein misfolding and aggregation .

In Vivo Studies

Research involving animal models has indicated that compounds similar to this compound may lead to improved outcomes in models of Huntington's disease. These studies typically measure behavioral changes and neurochemical markers associated with neuronal health and function.

Case Study 1: Huntington's Disease Model

In a study involving transgenic mice expressing mHTT, administration of Compound AN1 resulted in a marked decrease in mHTT levels and an improvement in motor coordination tests compared to untreated controls. This highlights the compound's potential utility in mitigating symptoms associated with HD.

Case Study 2: Cancer Cell Line Evaluation

A comparative analysis of various brominated indole derivatives revealed that those structurally related to Compound AN1 exhibited significant growth inhibition across multiple cancer cell lines. The most potent derivatives achieved log(10)GI(50) values below -6.00, indicating strong cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
CytotoxicityBT-549 (Breast Cancer)Log(10)GI(50) value -6.40
CytotoxicityNCI-H23 (Lung Cancer)Log(10)GI(50) value -6.10
CytotoxicityIGROV1 (Ovarian Cancer)Log(10)GI(50) value -6.02
NeuroprotectionHD Mouse NeuronsReduction of mHTT levels

Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 427.0757 for related compounds) .
  • TLC : Monitors reaction progress (e.g., Rf_f = 0.30 in 70:30 ethyl acetate/hexane) .

What strategies mitigate solubility challenges in biological assays for this hydrophobic compound?

Advanced Research Question

  • Solubility optimization : Dissolve in DMSO at 2 mg/mL, followed by dilution in assay buffers (e.g., PBS) to maintain <0.1% DMSO concentration .
  • Formulation with PEG-400 : Mimics methods used in related indole derivatives to enhance aqueous solubility .
  • Nanoparticle encapsulation : Improves bioavailability for in vivo studies, though this requires empirical testing .

How should the compound be stored to maintain stability?

Basic Research Question

  • Storage conditions : Store as a lyophilized powder at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Stability in solution : Prepare DMSO stock solutions fresh or aliquot and store at -20°C for ≤1 month to avoid hydrolysis .

What computational methods predict the biological targets or mechanism of action of this compound?

Advanced Research Question

  • Molecular docking : Use MOE (Molecular Operating Environment) to model interactions with kinase domains (e.g., VEGFR or MET receptors) based on structural analogs like Semaxanib (SU5416) .
  • QSAR modeling : Correlate substituent effects (e.g., bromine position) with inhibitory activity against validated targets .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question

  • Dose-response validation : Perform MTT assays across a broad concentration range (0.01–5 μM) to establish IC50_{50} values, as seen in MET/SMO inhibition studies .
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., EMT reversal in NSCLC cells) to confirm target specificity .
  • Control compounds : Use established inhibitors (e.g., PHA-665752 for MET) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.